Product packaging for Cloforex(Cat. No.:CAS No. 14261-75-7)

Cloforex

Cat. No.: B087936
CAS No.: 14261-75-7
M. Wt: 255.74 g/mol
InChI Key: TZWKUQDQKPYNLL-UHFFFAOYSA-N
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Description

Cloforex, known chemically as ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, is a pharmaceutical compound that belongs to the amphetamine class of anorectics . It is recognized in research for its role as a prodrug, being metabolized in vivo to the active compound chlorphentermine . Its primary historical research application has been in the study of appetite suppression and weight management . The compound's mechanism of action is linked to its metabolic conversion to chlorphentermine, which is known to act as a sympathomimetic amine, increasing the efflux of neurotransmitters like norepinephrine, to produce its effects . From a research perspective, this compound is of significant value for studying the pharmacological profile and metabolic pathways of prodrugs within the central nervous system. Investigations involving this compound have also been pivotal in understanding potential adverse effects, as animal studies have indicated that administration can lead to conditions such as pulmonary hypertension and pulmonary lipid histiocytosis . These findings make it a relevant compound for toxicological and safety research. Available under various trade names including Oberex, Frenapyl, and Lipociden in its clinical history, this compound is now offered strictly for research purposes . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO2 B087936 Cloforex CAS No. 14261-75-7

Properties

IUPAC Name

ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-17-12(16)15-13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWKUQDQKPYNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048794
Record name Cloforex
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Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14261-75-7
Record name Cloforex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14261-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloforex [INN]
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Record name Cloforex
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Record name Cloforex
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Record name CLOFOREX
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Synthetic Methodologies and Chemical Characterization for Research Applications

Established Synthetic Routes to Cloforex

The synthesis of this compound, chemically known as N-(2-(4-chlorophenyl)propan-2-yl)-2,2,2-trichloroacetamide, is primarily achieved through the acylation of its parent amine, Chlorphentermine (B1668847). This process involves the reaction of Chlorphentermine with a suitable trichloroacetylating agent.

A plausible and established route for the synthesis of this compound begins with the synthesis of its key precursor, Chlorphentermine. A documented method for preparing Chlorphentermine involves a multi-step process starting from p-chlorobenzyl chloride. nih.gov The p-chlorobenzyl chloride is first converted to a Grignard reagent, which then reacts with acetone (B3395972) to yield 1-(p-chlorophenyl)-2-methyl-2-propanol. nih.gov This tertiary alcohol is subsequently reacted with sodium cyanide in an acidic environment, such as a mixture of acetic acid and sulfuric acid, to form the corresponding 2-formamido intermediate. nih.gov The final step to obtain Chlorphentermine is the hydrolysis of this formamide (B127407) group under alkaline conditions. nih.gov

Reaction Scheme:

Chlorphentermine Synthesis: p-Chlorobenzyl Chloride → 1-(p-Chlorophenyl)-2-methyl-2-propanol → 2-Formamido-1-(p-chlorophenyl)-2-methylpropane → Chlorphentermine

This compound Synthesis: Chlorphentermine + Trichloroacetyl Chloride → this compound

This synthetic pathway is logical and relies on well-established chemical transformations, ensuring a reliable method for obtaining this compound for research purposes.

Synthesis of this compound Precursors and Analogs for Structure-Activity Probing

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. For this compound, this involves the synthesis of its precursors and various analogs to understand how structural modifications affect its chemical and biological properties.

Synthesis of the Core Precursor: Chlorphentermine

As outlined previously, the synthesis of Chlorphentermine is a critical first step. nih.gov The multi-step synthesis starting from p-chlorobenzyl chloride provides a robust method for obtaining this key intermediate. nih.gov

Synthesis of Analogs

The synthesis of analogs can be approached by modifying different parts of the this compound molecule:

Aryl Ring Substitution: To probe the importance of the chloro-substituent and its position, analogs can be synthesized starting from different substituted benzyl (B1604629) chlorides (e.g., 2-chlorobenzyl chloride, 4-fluorobenzyl chloride, or unsubstituted benzyl chloride). The subsequent steps of the synthesis would follow the same pathway as for Chlorphentermine.

Alkyl Chain Modification: The α,α-dimethyl group of the phenethylamine (B48288) backbone can be altered. For instance, using different ketones in the Grignard reaction step (e.g., propan-2-one replaced with butan-2-one) would lead to analogs with different alkyl substituents at the alpha carbon.

Amide Group Modification: The trichloroacetyl group can be replaced with other acyl groups to study the influence of the amide's electronic and steric properties. This can be achieved by reacting Chlorphentermine with different acyl chlorides (e.g., acetyl chloride, benzoyl chloride). A reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone has been documented, illustrating the feasibility of such acylation reactions. researchgate.net

The synthesis of these diverse analogs allows researchers to systematically investigate the structural requirements for the compound's properties.

Regioselective Synthesis Strategies Relevant to 4-Chlorophenylethylamine Derivatives

Regioselectivity, the control of the position of chemical bond formation, is crucial in the synthesis of specific isomers of substituted aromatic compounds. For 4-chlorophenylethylamine derivatives like this compound, ensuring the chlorine atom is at the para-position (position 4) of the phenyl ring is paramount.

The most straightforward strategy to achieve this regioselectivity is to start with a precursor that already contains the desired substitution pattern. In the established synthesis of Chlorphentermine, the use of p-chlorobenzyl chloride as the starting material ensures that the chloro-substituent is exclusively at the 4-position of the phenyl ring. nih.gov This approach avoids the formation of ortho- or meta-isomers, which would require complex and often inefficient purification steps.

Alternative regioselective strategies for the synthesis of 4-substituted phenylethylamines can involve:

Directed Ortho-Metalation: While not the most direct route for a para-substituted compound, directed ortho-metalation followed by subsequent functionalization and rearrangement can be a powerful tool for creating specific substitution patterns on an aromatic ring.

Friedel-Crafts Acylation: A Friedel-Crafts acylation of chlorobenzene (B131634) with a suitable acyl halide, followed by further synthetic modifications, can also lead to the desired 4-substituted phenylethylamine skeleton. The para-product is often favored due to steric hindrance, but reaction conditions must be carefully optimized to maximize its yield.

Suzuki and other Cross-Coupling Reactions: Modern cross-coupling reactions provide highly regioselective methods for forming carbon-carbon bonds. For instance, a Suzuki coupling reaction between a 4-chlorophenylboronic acid and a suitable vinyl derivative could be a key step in constructing the carbon skeleton with the chlorine atom precisely at the 4-position. orgsyn.org

By employing these strategies, chemists can synthesize 4-chlorophenylethylamine derivatives with a high degree of regiochemical control, which is essential for unambiguous structure-activity relationship studies.

Advanced Analytical Techniques for Confirming Chemical Identity and Purity in Research

The confirmation of the chemical identity and the assessment of the purity of a synthesized compound like this compound are critical for the reliability of any subsequent research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. google.com

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the amide.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., aromatic, aliphatic, carbonyl).

Quantitative NMR (qNMR): Can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS): Can be used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov This is particularly useful when coupled with a chromatographic separation technique.

Chromatographic Methods

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample of the synthesized this compound would be injected onto a column, and the components would be separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used, and the purity is typically determined by the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry. This allows for the identification of impurities that may be co-eluting with the main peak or are present at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is another powerful tool for separation and identification.

By using a combination of these advanced analytical techniques, researchers can unequivocally confirm the chemical identity of the synthesized this compound and determine its purity with a high degree of confidence.

Metabolic Pathways and Biotransformation Research of Cloforex

In Vivo Metabolic Fate of Cloforex in Preclinical Species

In vivo studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted within a living organism. For this compound, these studies have focused on identifying the resultant metabolites and mapping the biochemical pathways responsible for its transformation in animal models.

Identification and Characterization of this compound Metabolites (e.g., Chlorphentermine)

The primary metabolic event for this compound is its conversion to chlorphentermine (B1668847), which is the pharmacologically active molecule. Following this initial conversion, chlorphentermine itself undergoes extensive metabolism. The principal metabolic route for chlorphentermine in preclinical species and humans is N-oxidation. nih.gov This pathway leads to the formation of several key metabolites that have been identified and characterized in urinary excretion studies.

A gas-liquid chromatography procedure was developed to determine chlorphentermine and its N-oxidized metabolites in urine. nih.gov The major identified metabolites resulting from this pathway include:

N-hydroxychlorphentermine: A direct product of the oxidation of the nitrogen atom.

α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane: A C-nitroso compound. nih.gov

α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane: A nitro compound formed from further oxidation. nih.gov

Studies have also noted significant variations in the extent of N-oxidation across different species, highlighting the importance of selecting appropriate animal models in preclinical research. nih.gov The relative amounts of these metabolites can be influenced by physiological factors such as urinary pH. For instance, under acidic urine conditions, the excretion of unchanged chlorphentermine increases, while the excretion of N-oxidized products decreases. nih.gov

Metabolite NameMetabolic PathwayMethod of IdentificationReference
ChlorphentermineProdrug HydrolysisComparative studies nih.gov
N-hydroxychlorphentermineN-Oxidation (Phase I)Gas-Liquid Chromatography nih.gov
α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethaneN-Oxidation (Phase I)Gas-Liquid Chromatography nih.gov
α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethaneN-Oxidation (Phase I)Gas-Liquid Chromatography nih.gov

Phase I and Phase II Biotransformation Pathways in Animal Models

The biotransformation of xenobiotics like this compound is typically categorized into two phases.

Phase I Metabolism: These reactions introduce or expose functional groups on the parent molecule, generally making it more polar. nih.govnih.gov For this compound, the initial hydrolysis to chlorphentermine can be considered a primary metabolic step. The subsequent metabolism of chlorphentermine is dominated by Phase I oxidation reactions. nih.gov The key Phase I pathway is N-oxidation, catalyzed by the cytochrome P450 (CYP450) enzyme system, which converts the amine group on chlorphentermine into hydroxylamino, C-nitroso, and nitro compounds. nih.govnih.gov

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. uomus.edu.iqresearchgate.net Common conjugation reactions include glucuronidation, sulfation, and acetylation. nih.gov Metabolites from Phase I, such as N-hydroxychlorphentermine, possess a hydroxyl group that is a suitable site for Phase II conjugation. researchgate.net While specific glucuronide or sulfate conjugates of chlorphentermine metabolites are not extensively detailed in the available literature, it is a standard pathway for hydroxylated drug metabolites. uomus.edu.iqreactome.org For example, N-hydroxychlorphentermine can be conjugated with glucuronic acid or sulfate to form highly water-soluble products that are readily eliminated in the urine. nih.govuomus.edu.iq

Distribution Patterns of this compound and Its Metabolites in Preclinical Tissues

Following absorption and metabolism, this compound and its primary metabolite, chlorphentermine, are distributed throughout the body. Understanding the tissue distribution is key to identifying potential sites of pharmacological action or accumulation.

Studies on structurally related compounds, such as chlorpheniramine, have demonstrated extensive tissue distribution, with the liver, lungs, and kidneys identified as major sites of deposition. nih.gov It is anticipated that chlorphentermine follows a similar pattern due to its physicochemical properties. The high volume of distribution observed for such compounds suggests significant tissue binding. nih.gov

Ex Vivo and In Vitro Metabolism Studies

Ex vivo and in vitro models provide a controlled environment to investigate specific metabolic reactions and the enzymes involved, complementing the findings from in vivo studies.

Hepatic Microsomal Metabolism Investigations

The liver is the primary site of drug metabolism. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govepa.govdntb.gov.ua They are a standard in vitro tool for studying Phase I metabolic pathways. flinders.edu.au

Investigations using rabbit liver microsomes on chlorpheniramine, a compound with structural similarities to chlorphentermine, demonstrated the involvement of the CYP450 system in its metabolism. nih.gov The inhibition of metabolic reactions by specific inhibitors of CYP enzymes confirmed their role. nih.gov It is highly probable that the N-oxidation of chlorphentermine is also mediated by CYP isoforms within liver microsomes. nih.govaafp.org Such in vitro assays are used to determine a compound's metabolic stability and to identify the specific CYP enzymes responsible for its biotransformation, which is crucial for predicting drug-drug interactions. nih.govaafp.org

In Vitro SystemPurposeKey Enzymes PresentRelevance to this compound/Chlorphentermine
Liver MicrosomesStudy of Phase I metabolism (oxidation, reduction)Cytochrome P450 (CYP) enzymes, UGTsInvestigating N-oxidation of chlorphentermine. nih.govflinders.edu.au
HepatocytesComprehensive metabolism studies (Phase I and II)CYPs, UGTs, SULTs, etc.Provides a more complete picture of metabolic pathways, including conjugation.
Recombinant CYP EnzymesReaction phenotyping (identifying specific enzymes)Single, specific CYP isoformTo determine which specific CYP enzymes (e.g., CYP3A4, CYP2D6) metabolize chlorphentermine. aafp.org

Enzymatic Hydrolysis and Derivative Formation in Biotransformation Processes

This compound is a carrier-linked prodrug, meaning it is composed of the active drug (chlorphentermine) attached to a carrier group. cbspd.com This design often enhances properties like oral absorption. The release of the active drug from the prodrug requires an enzymatic reaction, typically hydrolysis. nih.govresearchgate.net

The biotransformation of this compound to chlorphentermine is initiated by enzymatic hydrolysis in the body, likely occurring in the liver or during first-pass metabolism in the intestine. cbspd.com This process involves enzymes such as esterases or other hydrolases that cleave the bond linking chlorphentermine to its carrier moiety. mdpi.com The efficiency of this enzymatic conversion is a critical factor in the bioavailability of the active compound. While the specific enzymes responsible for this compound hydrolysis have not been detailed, the principle is a well-established strategy in prodrug design to ensure the controlled release of the active therapeutic agent at the desired site. nih.gov

Methodological Approaches for Metabolite Profiling and Identification

The elucidation of metabolic pathways for xenobiotics such as this compound is critically dependent on the analytical methodologies employed to profile and identify its biotransformation products in complex biological samples. The accuracy, sensitivity, and specificity of these methods are paramount for understanding the fate of the parent compound in a biological system. Research in this area leverages sophisticated analytical strategies to isolate, detect, and structurally characterize metabolites from various biological matrices.

Advanced Chromatographic and Spectrometric Techniques in Metabolomics Research (e.g., Gas Chromatography Coupled to Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in metabolomics, particularly for the analysis of small, volatile, or semi-volatile molecules like this compound and its metabolites. nih.govchemrxiv.org This hyphenated technique combines the potent separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. nih.govyoutube.com In the context of this compound biotransformation studies, GC-MS has been effectively utilized for the identification and quantification of the parent drug and its primary metabolite, amphetamine, in biological fluids such as urine. nih.govnih.gov

The analytical process often involves derivatization, a chemical modification step to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. nih.govchemrxiv.org For instance, the analysis of this compound and its metabolites can involve conversion to a heptafluorobutyryl derivative prior to injection into the GC-MS system. nih.gov Following separation on the gas chromatography column, the molecules are ionized, fragmented, and detected by the mass spectrometer, which provides a unique mass spectrum or "fingerprint" for each compound, enabling definitive identification. nih.gov

Quantitative analysis using GC-MS requires meticulous method development to ensure accuracy and reproducibility. nih.gov Studies have shown that while qualitative identification of this compound is relatively straightforward, quantitative analysis presents greater challenges. nih.gov The selection of an appropriate internal standard is crucial for reliable quantification. Research indicates that compounds with close structural and chromatographic similarity to the analyte, such as 3-chlorobenzylamphetamine for this compound analysis, yield more accurate and reproducible results compared to other commonly used standards. nih.gov The performance of such a validated GC-MS method demonstrates high precision and low limits of detection, making it suitable for metabolic research. nih.gov

GC-MS Method Performance for this compound Quantification nih.gov
ParameterValue/Description
Analyte This compound
Internal Standard 3-chlorobenzylamphetamine
Limit of Detection (LOD) 1 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Within-Run Precision < 6.1% RSD
Between-Run Precision < 6.0% RSD

GC-MS analysis has been instrumental in characterizing the excretion profile of this compound metabolites. Following administration, the parent compound is detectable for a shorter duration than its major metabolite, amphetamine, which can be detected for several days. nih.gov Studies using GC-MS have quantified the peak concentrations of amphetamine in urine and established its detection window, providing key data for understanding the metabolic timeline of this compound. nih.gov

Urinary Excretion Profile of the Amphetamine Metabolite Post-Cloforex Administration nih.gov
ParameterFinding
Time to Peak Concentration 4 to 19 hours
Peak Concentration Range ~715 to 2474 ng/mL
Maximum Detection Time Up to 116 hours in one subject

Influence of Sample Preparation on Metabolite Detection and Quantification in Biological Matrices

The analysis of metabolites in biological matrices such as blood, urine, or tissues is complicated by the presence of endogenous substances that can interfere with the analytical process. gcms.czslideshare.net Therefore, sample preparation is a critical step that significantly influences the reliability and accuracy of metabolite detection and quantification. gcms.czijpsjournal.com The primary objectives of sample preparation are to remove interfering components (e.g., proteins, phospholipids (B1166683), salts), isolate and concentrate the analytes of interest, and transfer them into a solvent compatible with the analytical instrument. slideshare.net

Several techniques are employed for sample preparation in bioanalytical studies, with the choice depending on the analyte's properties and the nature of the biological matrix. ijpsjournal.comorientjchem.org

Liquid-Liquid Extraction (LLE): This technique was utilized in the development of a quantitative GC-MS method for this compound. nih.gov LLE operates on the principle of partitioning analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org The differential solubility of the analyte in the two phases allows for its separation from water-soluble interferences. orientjchem.org The efficiency of LLE is highly dependent on factors such as the choice of organic solvent, the pH of the aqueous phase, and the mixing dynamics.

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers high selectivity and can effectively concentrate analytes. ijpsjournal.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). youtube.com The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a different solvent. ijpsjournal.comyoutube.com

Protein Precipitation (PPT): For plasma or serum samples, the high concentration of proteins can interfere with analysis. PPT is a straightforward method to remove the bulk of these proteins. youtube.com It involves adding an organic solvent (like acetonitrile) or an acid to the sample, which denatures the proteins, causing them to precipitate out of the solution. youtube.com The sample is then centrifuged, and the clear supernatant containing the analytes is collected for analysis.

The chosen sample preparation method can have a profound impact on the outcome of a metabolomics study. An inadequate cleanup can lead to a phenomenon known as the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov Therefore, the development and validation of a robust sample preparation protocol is a foundational requirement for any quantitative biotransformation research. gcms.cz

Comparison of Common Sample Preparation Techniques in Metabolomics ijpsjournal.comorientjchem.orgyoutube.com
TechniquePrincipleAdvantagesConsiderations
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on solubility.Cost-effective, high recovery for nonpolar compounds, effective in removing salts and water-soluble interferences.Can be labor-intensive, may require large volumes of organic solvents, emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.High selectivity and concentration factor, cleaner extracts, potential for automation.Higher cost per sample, method development can be more complex.
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding a solvent or acid.Simple, fast, inexpensive, and applicable to a wide range of analytes.Less clean extracts compared to LLE or SPE, risk of analyte co-precipitation, significant matrix effects can remain.

Preclinical Pharmacological Mechanisms of Action of Cloforex

Investigation of Central Nervous System Effects

Modulation of Neurotransmitter Systems in Animal Models

Cloforex, an anorectic agent belonging to the amphetamine class, is a prodrug that is metabolized to its active form, chlorphentermine (B1668847). wikipedia.org While direct studies detailing the specific modulation of neurotransmitter systems by this compound in animal models are limited, its mechanism of action can be inferred from its structural and pharmacological similarity to other amphetamine-like compounds. These substances are known to primarily exert their effects on the central nervous system by influencing the release and reuptake of key neurotransmitters, particularly norepinephrine (B1679862) and dopamine (B1211576).

The primary mechanism of action for amphetamine and its derivatives involves the reversal of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action facilitates the release of norepinephrine and dopamine from synaptic vesicles into the synaptic cleft. patsnap.com Furthermore, these compounds can inhibit monoamine oxidase, an enzyme responsible for the degradation of these neurotransmitters, thereby prolonging their presence and action in the synapse. patsnap.com The increased levels of norepinephrine and dopamine in the brain lead to enhanced neuronal activity. patsnap.com Specifically, the heightened activation of adrenergic receptors is thought to mediate the appetite-suppressing effects by acting on the hypothalamus, the brain's primary center for appetite regulation. patsnap.com The stimulation of dopaminergic pathways, particularly in the mesolimbic system, contributes to the reinforcing and motivational effects observed with this class of drugs. patsnap.com

Given that this compound is a prodrug of chlorphentermine, its central nervous system effects are expected to be mediated through similar pathways involving the modulation of norepinephrine and dopamine systems.

Effects on Locomotor Activity and Behavioral Phenotypes in Preclinical Studies

The administration of amphetamine-class drugs typically results in significant changes in locomotor activity and other behavioral phenotypes in preclinical animal models. Studies on related compounds provide insight into the likely effects of this compound. For instance, d-amphetamine has been shown to increase locomotor activity in mice. nih.gov This hyperactivity is a hallmark of central nervous system stimulants and is directly linked to their ability to increase synaptic levels of dopamine and norepinephrine.

In addition to general locomotor activity, specific behavioral paradigms are used to assess the effects of these compounds. For example, in the elevated plus-maze test, which is a measure of anxiety, neonatal treatment of rats with a serotonin-depleting agent, p-chlorophenylalanine, led to the animals spending more time on the open arms, suggesting a decrease in anxiety levels. nih.gov While this study does not directly involve this compound, it highlights how modulation of neurotransmitter systems can impact complex behaviors.

It is anticipated that this compound, through its conversion to chlorphentermine and subsequent effects on catecholamine neurotransmission, would produce a dose-dependent increase in locomotor activity in animal models. At higher doses, this hyperactivity might transition into stereotyped behaviors, a common finding with amphetamine-like stimulants.

Cellular and Organ-Level Pharmacodynamics

Induction and Reversal of Pulmonary Lipid Histiocytosis in Rat Models

Preclinical studies in rat models have demonstrated that oral administration of this compound can induce a condition known as pulmonary lipid histiocytosis. nih.govnih.gov This condition is characterized by the accumulation of lipids within the lung tissue, leading to the formation of "foam cells," which are macrophages laden with lipid droplets. nih.govresearchgate.net

In one study, rats administered this compound showed significant changes in the lungs, including an increase in phospholipids (B1166683). nih.gov This accumulation of lipids within the lung tissue is a form of drug-induced phospholipidosis. medsafe.govt.nz Research has shown that these effects are not permanent. Following the cessation of this compound administration, the induced pulmonary lipid histiocytosis was observed to be reversible. nih.gov

Parameter Observation in Rat Models Treated with this compound Reference
Histopathology Induction of pulmonary lipid histiocytosis. nih.gov
Lipid Analysis Increased levels of phospholipids in lung tissue. nih.gov
Reversibility The condition was reversible upon discontinuation of the drug. nih.gov

Mechanistic Research on Lipid Accumulation in Preclinical Systems

The accumulation of lipids induced by this compound is a manifestation of a broader phenomenon known as drug-induced phospholipidosis (DIPL). medsafe.govt.nz DIPL is a lysosomal storage disorder where the inducing drug leads to an excessive and reversible accumulation of both phospholipids and the drug itself within the lysosomes. medsafe.govt.nz This results in the formation of characteristic lamellar bodies, which are concentric ring-like structures visible under electron microscopy. medsafe.govt.nz

Two primary hypotheses have been proposed to explain the mechanism of DIPL. The first suggests that the drug, often a cationic amphiphilic molecule, binds directly to phospholipids, forming a drug-lipid complex that is resistant to breakdown by lysosomal enzymes and subsequently accumulates. medsafe.govt.nz The second hypothesis posits that these drugs interact with and inhibit the activity of phospholipases, the enzymes responsible for breaking down phospholipids, leading to their accumulation. medsafe.govt.nz

Given that this compound is a cationic amphiphilic drug, it is likely that one or both of these mechanisms contribute to the observed pulmonary lipid histiocytosis in animal models.

Studies on Effects on Monocyte and Macrophage Behavior and Foam Cell Formation in Animal Models

The development of pulmonary lipid histiocytosis following this compound administration is intrinsically linked to the behavior of monocytes and macrophages. In response to the accumulation of lipids in the lung, monocytes are recruited from the bloodstream and differentiate into macrophages. nih.gov These macrophages then attempt to clear the excess lipids through phagocytosis.

However, when the lipid load is excessive or the lipids are in a form that is difficult to metabolize, the macrophages become overwhelmed, leading to the accumulation of lipid droplets within their cytoplasm. nih.gov This transforms the macrophages into what are known as "foam cells," a key feature of the fatty streaks seen in the early stages of atherosclerosis and also in drug-induced lipidosis. nih.gov

Comparative Preclinical Pharmacology with Related Sympathomimetics

This compound, an anorectic agent belonging to the amphetamine class of compounds, exerts its pharmacological effects primarily through its active metabolite, chlorphentermine. wikipedia.orgncats.iomedchemexpress.com Understanding its preclinical profile requires a comparative analysis with other sympathomimetic amines, particularly those with similar chemical structures and therapeutic applications, such as phentermine and amphetamine. Sympathomimetic drugs mimic the effects of endogenous catecholamines like norepinephrine and dopamine. mdpi.com Their mechanisms of action can be direct, through receptor agonism, or indirect, by increasing the synaptic concentration of these neurotransmitters. mdpi.com

The primary mechanism of action for many sympathomimetic anorectics involves the modulation of catecholaminergic systems in the central nervous system, particularly within the hypothalamus, the brain's appetite regulation center. patsnap.com this compound, through its metabolite chlorphentermine, is thought to share this general mechanism.

In comparison, phentermine, a well-studied anorectic, functions as a norepinephrine-dopamine releasing agent. wikipedia.org It stimulates the release of norepinephrine and, to a lesser extent, dopamine, from nerve terminals. wikipedia.org This leads to increased levels of these neurotransmitters in the synaptic cleft, which in turn activates adrenergic and dopaminergic receptors, resulting in appetite suppression. patsnap.comwikipedia.org

Amphetamine, another related compound, also acts by increasing the release of dopamine and norepinephrine. patsnap.com Clobenzorex, for instance, is a prodrug that is metabolized to d-amphetamine in the body. patsnap.comnih.gov The resulting amphetamine then exerts its characteristic stimulant and anorectic effects. patsnap.com

While direct comparative preclinical studies detailing the receptor binding affinities and neurotransmitter release potencies of this compound alongside other sympathomimetics are limited, the known pharmacology of its metabolite, chlorphentermine, and related compounds provides a basis for comparison. The following table summarizes the key preclinical pharmacological characteristics of this compound and related sympathomimetics.

Table 1: Comparative Preclinical Pharmacology of this compound and Related Sympathomimetics

Feature This compound Phentermine Amphetamine
Primary Active Form Chlorphentermine wikipedia.orgncats.iomedchemexpress.com Phentermine wikipedia.org Amphetamine patsnap.com
Primary Mechanism Prodrug to chlorphentermine wikipedia.orgncats.iomedchemexpress.com Norepinephrine-dopamine releasing agent wikipedia.org Dopamine and norepinephrine releasing agent patsnap.com
Key Neurotransmitters Affected Assumed to be Norepinephrine and Dopamine Norepinephrine, Dopamine wikipedia.org Dopamine, Norepinephrine patsnap.com
Elimination Half-life (in rats) Data not readily available ~7-8 hours (urine pH dependent) wikipedia.org Data varies by specific isomer and conditions

Further research involving direct head-to-head preclinical studies would be beneficial to fully elucidate the comparative pharmacology of this compound and its active metabolite in relation to other sympathomimetic agents. Such studies would provide more detailed insights into its specific receptor interactions and effects on neurotransmitter dynamics.

Advanced Analytical Methodologies for Cloforex Research

Chromatographic Techniques for Cloforex and Metabolite Analysis in Research

Chromatographic methods, which separate components of a mixture for subsequent analysis, form the cornerstone of analytical chemistry in drug research. For this compound and its metabolites, both gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and specificity required for rigorous scientific inquiry.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and thermally stable compounds like this compound. phenomenex.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling both the identification (qualitative analysis) and quantification of the analyte. phenomenex.com

For the qualitative identification of this compound, GC-MS analysis is relatively straightforward. nih.gov The process typically involves extracting the compound from the sample matrix, often followed by a derivatization step to increase its volatility and improve its chromatographic properties. The resulting derivative is then introduced into the GC system, where it is separated from other components before being detected by the mass spectrometer. The mass spectrum of the analyte, which serves as a molecular fingerprint, is then compared to a reference library for positive identification. jfda-online.com

Quantitative analysis of this compound using GC-MS presents a more complex challenge. nih.gov A key aspect of accurate quantification is the use of a suitable internal standard—a compound with similar chemical and physical properties to the analyte that is added to the sample in a known concentration. While several compounds have been evaluated as internal standards for this compound analysis, including methamphetamine-d11 and fenfluramine, they have sometimes yielded unsatisfactory reproducibility. nih.gov Research has shown that 3-chlorobenzylamphetamine, a positional isomer of this compound, can serve as a reliable internal standard, producing accurate and reproducible quantitative results. nih.gov

A common procedure for GC-MS analysis of this compound involves liquid-liquid extraction followed by conversion to a heptafluorobutyryl derivative. nih.gov This method has demonstrated high sensitivity, with limits of detection and quantitation for this compound as low as 1 ng/mL. nih.gov Studies have shown that after administration, the parent compound, this compound, is detectable for a shorter duration than its primary metabolite, amphetamine, which can be detected for several days. nih.gov

ParameterValueSource
Limit of Detection (LOD)1 ng/mL nih.gov
Limit of Quantitation (LOQ)1 ng/mL nih.gov
Internal Standard3-chlorobenzylamphetamine nih.gov
Derivatization AgentHeptafluorobutyric anhydride nih.gov
Within-run RSDs< 6.1% nih.gov
Between-run RSDs< 6.0% nih.gov

RSDs: Relative Standard Deviations

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS, particularly for the analysis of non-volatile, polar, or thermally labile compounds. nih.govthermofisher.com In the context of this compound research, LC-MS offers significant potential for the analysis of complex biological matrices with minimal sample preparation. nih.gov

LC-MS couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of mass spectrometry. nih.gov This combination is particularly advantageous for bioanalytical applications, where the aim is to measure low concentrations of drugs and their metabolites in complex physiological fluids. chromatographyonline.com

The development of LC-MS methods for the simultaneous identification and quantification of stimulants and anorectic drugs, including compounds structurally related to this compound, has been described. nih.govresearchgate.net These methods often utilize high-resolution mass spectrometry (HRMS), such as Orbitrap technology, which provides highly accurate mass measurements, aiding in the unambiguous identification of analytes. nih.govresearchgate.net Analytes are typically identified based on their retention time, accurate mass, and the correspondence between their experimental and calculated isotopic patterns. nih.govresearchgate.net

LC-MS/MS, a variation where two mass analyzers are used in sequence, is considered a gold standard for therapeutic drug monitoring and provides enhanced selectivity and sensitivity. phenomenex.com This technique is adept at analyzing multiple analytes in a single run, making it efficient for screening and quantification in complex samples. phenomenex.comsciex.com

LC-MS/MS Method Parameters for Anorectic Drug Analysis
Instrumentation Benchtop Orbitrap mass spectrometer
Ionization Mode Electrospray ionization (ESI) positive mode
Separation C18 column
Mobile Phase Acetonitrile and aqueous 0.05% formic acid solution
Detection Limits (LOD) 1 to 25 ng/g
Quantification Limits (LOQ) 50 ng/g for all compounds
Linearity (Correlation Coefficient) >0.99
Accuracy (%E) and Repeatability (%CV) < 15%

Data synthesized from a study on stimulants and anorectic drugs. nih.govresearchgate.net

Spectroscopic and Spectrometric Approaches in Compound Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of pharmaceutical compounds like this compound. iipseries.org These methods involve the interaction of electromagnetic radiation with matter and provide detailed information about a molecule's chemical structure, functional groups, and molecular weight. iipseries.org

While GC-MS and LC-MS are spectrometric methods that provide structural information, other spectroscopic techniques play a crucial role in the comprehensive analysis of a compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, which is fundamental for unambiguous structure determination.

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to obtain information about conjugated systems within a molecule and is often employed for quantitative analysis based on the Beer-Lambert law. iipseries.org

In the context of this compound research, these techniques would be employed to confirm the identity and purity of synthesized reference standards and to characterize any isolated metabolites or degradation products. The combination of these spectroscopic methods provides a powerful toolkit for the complete structural characterization of this compound and related substances.

Bioanalytical Method Development for Preclinical Sample Analysis

Bioanalytical method development is the process of creating and validating procedures for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, urine, and tissues. ijpsr.comiajps.com For preclinical studies involving this compound, robust bioanalytical methods are essential to understand its pharmacokinetic and toxicokinetic profiles. iajps.com

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). ijpsr.com

Chromatographic Separation: As discussed, LC-MS/MS is often the method of choice in modern bioanalysis due to its high sensitivity and selectivity. nih.gov The chromatographic conditions, such as the column, mobile phase, and gradient, are optimized to achieve good separation of the analyte from endogenous matrix components.

Detection: Mass spectrometry is the preferred detection method, providing the necessary sensitivity and specificity for measuring low concentrations of the drug and its metabolites. nih.gov

The goal is to develop a method that is not only accurate and precise but also has a high throughput to accommodate the large number of samples generated in preclinical studies. chromatographyonline.com

Quality Control and Validation in Analytical Research Methodologies

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. nih.govresearchgate.net Method validation is a critical component of quality assurance in any analytical laboratory and is mandated by regulatory agencies. unodc.org

For analytical methods used in this compound research, the following validation parameters are typically evaluated:

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD). researchgate.net

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. iajps.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

These validation parameters ensure that the analytical method is fit for its intended purpose and generates reliable data for the scientific investigation of this compound. nih.govunodc.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cloforex, and how can researchers validate its purity?

  • Methodological Answer: Synthesis typically follows protocols outlined in peer-reviewed journals, involving condensation reactions of precursor compounds. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Researchers must cross-reference spectral data with literature benchmarks and include detailed experimental conditions (e.g., solvent systems, temperature) to ensure reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer: Use a combination of:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Differential scanning calorimetry (DSC) to assess thermal stability.
  • X-ray crystallography for crystal structure determination.
  • Solubility assays in polar/non-polar solvents under controlled pH.
    Cross-validate results with at least two independent methods to minimize instrumental bias .

Q. How do researchers identify this compound’s primary pharmacological targets in preclinical studies?

  • Methodological Answer: Employ in vitro binding assays (e.g., radioligand displacement) against receptor libraries (e.g., GPCRs, ion channels). Pair this with computational docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities. Validate findings using knockout animal models or siRNA-mediated gene silencing in cell lines .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer:

Systematic Review : Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., dosage ranges, model organisms).

Controlled Replication : Standardize variables such as animal strain, administration route, and endpoint measurements.

Dose-Response Curves : Test a wider range of concentrations to identify non-linear effects.
Document all parameters in line with FAIR data principles to enable cross-study comparisons .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer:

  • Formulation Adjustments : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption.
  • Pharmacokinetic Modeling : Apply compartmental models (e.g., NONMEM) to predict absorption-distribution profiles.
    Validate via LC-MS/MS plasma assays in rodent models, ensuring sampling intervals align with compound half-life .

Q. How should researchers design a double-blind trial to evaluate this compound’s safety profile in human participants?

  • Methodological Answer:

  • Inclusion Criteria : Define demographics (age, BMI), health status, and exclusion factors (e.g., hepatic impairment).
  • Randomization : Use block randomization to allocate placebo vs. treatment groups.
  • Endpoint Selection : Include both primary (e.g., adverse event frequency) and secondary endpoints (e.g., biomarker levels).
  • Ethical Compliance : Submit protocols to an institutional review board (IRB) and register the trial in a public database (ClinicalTrials.gov ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.